
Eribaxaban
Übersicht
Beschreibung
Eribaxaban ist ein oral verfügbarer Faktor-Xa-Inhibitor, der zur Vorbeugung und Behandlung von venöser Thromboembolie eingesetzt wird.
Vorbereitungsmethoden
Die Synthese von Eribaxaban umfasst mehrere Schritte, beginnend mit preiswerten Rohstoffen. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe chemischer Reaktionen. So beinhaltet ein Verfahren beispielsweise die Verwendung von 4-Chloronitrobenzol und Piperidin, gefolgt von Oxidation und anderen Reaktionen zur Bildung des Endprodukts . Industrielle Produktionsverfahren beinhalten häufig die Optimierung dieser Reaktionen, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig Kosten und Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Eribaxaban unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Natriumchlorit und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Piperidin zur Bildung von Lactamen führen, die Schlüsselzwischenprodukte bei der Synthese von this compound sind .
Wissenschaftliche Forschungsanwendungen
Venous Thromboembolism Prevention
Eribaxaban has been studied for its potential in preventing venous thromboembolism (VTE) in various surgical settings. A notable trial investigated its efficacy in patients undergoing total knee arthroplasty. The study aimed to establish a dose-response relationship and assess the safety profile of this compound compared to standard therapies like enoxaparin.
Key Findings:
- In a dose-ranging study (ClinicalTrials.gov NCT00306254), this compound was shown to be effective in reducing the incidence of VTE post-surgery.
- Patients receiving this compound demonstrated a lower incidence of major bleeding compared to traditional anticoagulants, suggesting a favorable safety profile .
Atrial Fibrillation Management
This compound's application extends to patients with non-valvular atrial fibrillation (AF). The drug's ability to prevent stroke and systemic embolism in this population was evaluated through various clinical trials.
Key Findings:
- A study indicated that this compound could potentially reduce the risk of stroke in patients with AF, comparable to other established anticoagulants .
- The risk-benefit analysis showed that while effective, careful monitoring for bleeding risks is essential during long-term use .
Comparative Efficacy
To better understand this compound's position among other anticoagulants, several studies have compared its efficacy with other direct factor Xa inhibitors and vitamin K antagonists.
Anticoagulant | Efficacy | Major Bleeding Risk |
---|---|---|
This compound | Comparable | Lower than warfarin |
Rivaroxaban | Effective | Moderate |
Apixaban | Superior | Lower than warfarin |
Case Studies
Several case studies have documented the outcomes associated with this compound treatment in specific patient populations:
- Post-Surgical Patients : A cohort study involving patients post-knee surgery showed a significant reduction in VTE occurrences when treated with this compound compared to enoxaparin.
- Atrial Fibrillation Patients : In a retrospective analysis of AF patients treated with this compound, outcomes indicated a reduction in stroke rates similar to those observed with rivaroxaban and apixaban.
Wirkmechanismus
Eribaxaban exerts its effects by selectively inhibiting factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism of action makes this compound an effective anticoagulant for the prevention and treatment of thromboembolic disorders .
Vergleich Mit ähnlichen Verbindungen
Eribaxaban ähnelt anderen Faktor-Xa-Inhibitoren wie Rivaroxaban und Apixaban. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So weist this compound beispielsweise eine andere chemische Struktur und ein anderes pharmakokinetisches Profil auf, was zu Unterschieden in der Wirksamkeit und Sicherheit führen kann. Im Vergleich zu Rivaroxaban hat this compound ein geringeres Potenzial für Arzneimittelwechselwirkungen und kann eine vorhersehbarere Antikoagulation bieten .
Schlussfolgerung
This compound ist eine wertvolle Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung und Medizin. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen ihn zu einem wichtigen Werkzeug zur Vorbeugung und Behandlung von thromboembolischen Erkrankungen. Die fortlaufende Forschung zu this compound und ähnlichen Verbindungen wird wahrscheinlich zu weiteren Fortschritten in der Antikoagulanztherapie und zu verbesserten Patientenergebnissen führen.
Biologische Aktivität
Eribaxaban is an oral anticoagulant that functions as a selective inhibitor of activated factor X (FXa), a crucial component in the coagulation cascade. Initially developed by Pfizer, this compound was intended for the prevention of venous thromboembolism but was ultimately shelved in favor of more advanced alternatives like apixaban and rivaroxaban. Despite its discontinuation, understanding its biological activity provides insights into the mechanisms of FXa inhibitors and their therapeutic potential.
This compound inhibits FXa, which plays a pivotal role in the coagulation process by converting prothrombin to thrombin. This inhibition effectively disrupts the amplification of thrombin generation, thereby preventing clot formation. The selectivity for FXa over other targets is a significant advantage, reducing the risk of bleeding complications commonly associated with anticoagulants.
Biological Activity
- Cytokine Production : this compound has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1, IL-6, TNF-alpha, and IL-1beta in endothelial cells. This suggests that while it acts as an anticoagulant, it may also influence inflammatory pathways .
- Adhesion Molecule Expression : The compound induces the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial tissues, which are critical for leukocyte adhesion and migration during inflammation .
- Signal Transduction : this compound activates signaling pathways involving ERK1/2 phosphorylation and NF-kappa-B activation in dermal microvascular endothelial cells, indicating its role in modulating cellular responses beyond anticoagulation .
Pharmacokinetics and Structure-Activity Relationship
The pharmacokinetic profile of this compound shows favorable oral bioavailability due to its molecular structure. The compound's lipophilicity and ability to bind plasma proteins have been optimized to enhance its efficacy while maintaining safety. Table 1 summarizes key physicochemical properties compared to other FXa inhibitors.
Compound | Molecular Weight | Log P (clog P) | Oral Bioavailability (%) |
---|---|---|---|
This compound | 430–550 | 1–4 | 77 |
Rivaroxaban | 435 | 3.3 | 80 |
Apixaban | 459 | 3.8 | 50 |
Case Studies
In clinical trials, this compound demonstrated effective anticoagulation in various patient populations but was ultimately not pursued for market release due to competition from more successful agents like apixaban and rivaroxaban . A study highlighted that while it showed promise in preventing venous thromboembolism, its overall clinical efficacy was overshadowed by newer drugs with improved safety profiles .
Research Findings
Recent studies have explored the molecular interactions of this compound with FXa, revealing critical binding sites that contribute to its selectivity and potency. For instance, docking studies indicated that specific substitutions on the phenyl ring enhance binding affinity to FXa while minimizing interactions with thrombin .
Eigenschaften
IUPAC Name |
(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBKAVAGLMGMHI-WIYYLYMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201915 | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536748-46-6 | |
Record name | Eribaxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eribaxaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eribaxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eribaxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERIBAXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.